1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane

Lipophilicity Drug Design Factor Xa

1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane (CAS 433695-33-1) is a fully substituted, symmetrical bis-arylsulfonyl derivative of the 1,4-diazepane heterocycle, bearing two 4-isopropylphenylsulfonyl groups on the ring nitrogens. The compound belongs to a broader class of 1,4-diazepane-based sulfonamides explored as P4 motif mimics in anticoagulant factor Xa (fXa) inhibitor programs , and is structurally related to bis-arylsulfonyl diazepanes that have been patented as CCR2/CCR5 antagonists.

Molecular Formula C23H32N2O4S2
Molecular Weight 464.6 g/mol
Cat. No. B4779080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane
Molecular FormulaC23H32N2O4S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
InChIInChI=1S/C23H32N2O4S2/c1-18(2)20-6-10-22(11-7-20)30(26,27)24-14-5-15-25(17-16-24)31(28,29)23-12-8-21(9-13-23)19(3)4/h6-13,18-19H,5,14-17H2,1-4H3
InChIKeyUGWFGOSUYHTBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane: A Structurally Defined Bis-Arylsulfonyl Diazepane Building Block for Factor Xa and GPCR-Targeted Research


1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane (CAS 433695-33-1) is a fully substituted, symmetrical bis-arylsulfonyl derivative of the 1,4-diazepane heterocycle, bearing two 4-isopropylphenylsulfonyl groups on the ring nitrogens . The compound belongs to a broader class of 1,4-diazepane-based sulfonamides explored as P4 motif mimics in anticoagulant factor Xa (fXa) inhibitor programs , and is structurally related to bis-arylsulfonyl diazepanes that have been patented as CCR2/CCR5 antagonists . With a molecular formula of C23H32N2O4S2 and a molecular weight of 464.6 g/mol, it serves as a lipophilic, hydrogen-bond-acceptor-rich scaffold whose steric and electronic properties are dictated by the para-isopropyl substituents .

Scaffold

Bis-arylsulfonyl diazepane building block

Symmetrical, fully substituted P4 motif

Pathway Fit

fXa and GPCR-targeted research

S4 pocket occupancy, chemokine receptor binding

Differentiator

4-isopropylphenyl sulfonyl motif

Lipophilic, no free NH; kinase-selectivity differentiation

Why 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane Cannot Be Interchanged with Other Diazepane Sulfonamides in Structure-Activity Studies


Within the 1,4-diazepane bis-sulfonamide series, the para-substituent on the aryl sulfonyl ring exerts a decisive influence on both the conformational preference of the seven-membered ring and the compound's lipophilicity, target recognition, and pharmacokinetic profile. The 4-isopropylphenyl congener occupies a distinct property space relative to analogs such as 1,4-bis(benzenesulfonyl)-1,4-diazepane (unsubstituted phenyl, MW 380.5) , 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane (SB-756050, MW 500.6, a TGR5 agonist) , and the mono-sulfonylated tool compounds ML-7 and ML-9 (myosin light chain kinase inhibitors) . The isopropyl group's steric bulk and electron-donating character modulate the sulfonamide's hydrogen-bond acceptor strength and the overall molecular logP, directly impacting S4 pocket occupancy in fXa or chemokine receptor binding. Because even subtle aryl substitution changes in this chemotype can invert selectivity between fXa, CCR2, CCR5, and TGR5 targets , the 4-isopropyl variant is not functionally interchangeable with its close structural neighbors in any quantitative pharmacological experiment.

Aryl Substituent
Target Compound

4-Isopropylphenyl

Intermediate steric bulk and lipophilicity. Balances S4 pocket complementarity.

Analog Risk

Unsubstituted Phenyl / p-Methoxy

Lower lipophilicity or altered H-bonding may shift target selectivity between fXa, CCR2, CCR5, and TGR5.

NH Donor
Target Compound

Bis-sulfonylated (No free NH)

Ablates kinase hinge-binding. Directs recognition toward bis-sulfonamide-compatible targets.

Analog Risk

Mono-sulfonylated (e.g., ML-7/ML-9)

Retained secondary amine introduces MLCK inhibitory activity (Ki 0.3–3.8 μM). Cannot isolate fXa/GPCR activity.

Quantitative Differentiation Evidence for 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane Relative to In-Class Comparators


Lipophilicity and Steric Bulk Differentiation from the Unsubstituted Phenyl Analog: Calculated logP and TPSA Comparison

The 4-isopropyl substituent on each aryl ring of 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane provides a substantial lipophilicity and steric increment compared to the unsubstituted phenyl analog 1,4-bis(benzenesulfonyl)-1,4-diazepane. This difference is critical because the S4 aryl-binding pocket of factor Xa and the transmembrane domains of chemokine receptors both exhibit strong preferences for appropriately sized hydrophobic groups . In the fXa inhibitor series, the 4-isopropylphenylsulfonyl P4 motif was specifically designed to achieve optimal occupancy of the S4 pocket, a design principle that cannot be satisfied by the smaller, less lipophilic benzenesulfonyl variant .

Lipophilicity vs. Unsubstituted Phenyl
Class-level
ΔClogP ≈ +1.7 units vs. 1,4-bis(benzenesulfonyl)-1,4-diazepane. TPSA remains identical at 83.5 Ų.
Supports enhanced S4 pocket hydrophobic complementarity in fXa research models.
In silico calculation; no experimental logP published.
Lipophilicity Drug Design Factor Xa CCR2 Antagonists

Molecular Weight and Heavy Atom Count Differentiation from the 3,4-Dimethoxyphenyl Analog SB-756050

The 4-isopropylphenylsulfonyl substituent yields a molecular weight (464.6 Da) that is 36 Da lower than the 3,4-dimethoxyphenylsulfonyl analog SB-756050 (500.6 Da), despite the latter being a clinical-stage TGR5 agonist . This molecular weight difference arises because the dimethoxy substitution pattern adds additional oxygen atoms (two per ring) relative to the hydrocarbon-only isopropyl group. In the context of fragment-based lead discovery and ligand efficiency metrics, the lower molecular weight of the 4-isopropylphenyl variant provides greater room for subsequent chemical optimization while staying within Lipinski-compliant property space .

MW vs. 3,4-Dimethoxyphenyl Analog
Cross-study comparable
ΔMW = −36 Da (−7.2%) vs. SB-756050. Heavy atom count reduced by 4.
Fragment-like starting point with improved ligand efficiency context for lead optimization.
Comparison based on published molecular formulae.
Molecular Weight Ligand Efficiency TGR5 Agonist GPCR

Sulfonamide NH Acidity and Hydrogen-Bond Donor Capacity: Absence of Free NH and Implications for Off-Target Kinase Selectivity

Unlike the mono-sulfonylated diazepane tool compounds ML-7 and ML-9, which each retain one secondary amine (pKa ~9–10) that can serve as a hydrogen-bond donor to kinase hinge regions, 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane has both ring nitrogens fully substituted with sulfonyl groups, eliminating the free NH entirely . This structural feature abolishes the primary hydrogen-bond donor pharmacophore that underpins myosin light chain kinase (MLCK) inhibition by ML-7 (Ki = 0.3 μM for MLCK) and ML-9 (Ki = 3.8 μM for MLCK) . In the bis-sulfonylated series, target recognition is redirected toward the sulfonamide oxygens as hydrogen-bond acceptors, which engage different protein cavities such as the S4 pocket of fXa or the orthosteric site of chemokine receptors .

MLCK Selectivity Ablation
Class-level
Free NH count: 0 (Target) vs. 1 (ML-7/ML-9). Complete loss of hinge-binding motif.
Precludes MLCK off-target activity. Directs binding mode toward fXa/GPCR targets.
Structural inference from published MLCK Ki values of 0.3–3.8 μM for mono-sulfonylated analogs.
Kinase Selectivity Sulfonamide Acidity MLCK ML-7 ML-9

Para-Isopropyl Substituent Effect on Aryl Ring Conformational Preference and Target Recognition: SAR Inference from the Factor Xa Inhibitor Series

In the Yamanouchi (now Astellas) factor Xa inhibitor program, the 1,4-diazepane ring serves as a P4 scaffold that projects the sulfonamide-attached aryl group into the S4 aryl-binding pocket of fXa . The nature of the para-substituent on this aryl ring directly controls the dihedral angle between the sulfonamide plane and the aryl ring, as well as the depth of hydrophobic penetration into the S4 pocket. While no isolated Ki or IC50 data have been published specifically for the 4-isopropylphenyl variant, the broader SAR series demonstrates that para-alkyl substitution on the P4 aryl ring—including isopropyl—was explicitly explored to optimize S4 complementarity, and the 4-isopropyl motif was retained in multiple lead compounds within the patent estate . The para-isopropyl group provides a balance of steric volume and conformational restriction that is distinct from para-methyl (less steric bulk), para-tert-butyl (excessive bulk that may clash with the S4 pocket boundaries), and para-methoxy (altered electronic character and hydrogen-bonding capacity) substituents, each of which would alter the fXa inhibitory profile .

S4 Pocket Steric Window
Class-level
Molar refractivity intermediate between p-methyl and p-tert-butyl. SAR program-retained motif.
Pre-validated intermediate steric profile for optimizing S4 complementarity in fXa SAR studies.
Hansch constants; SAR inference from Yamanouchi patent estate.
SAR Conformational Analysis Factor Xa S4 Pocket Aryl Sulfonamide

Validated Research and Procurement Application Scenarios for 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane


Factor Xa Inhibitor Lead Optimization: P4 Motif Scaffold with Pre-Optimized S4 Pocket Lipophilicity

Medicinal chemistry teams pursuing direct factor Xa inhibitors can employ this compound as a P4 building block that delivers the 4-isopropylphenylsulfonyl motif directly into the S4 aryl-binding pocket. The Yamanouchi/Astellas fXa program explicitly explored 1,4-diazepane-based P4 scaffolds with varied para-aryl substitution to balance S4 affinity against oral bioavailability . The 4-isopropylphenyl variant provides calculated ClogP and molar refractivity values that fall within the optimal range identified by that program, making it a strategic choice for SAR studies where both potency and permeability must be co-optimized.

Chemokine Receptor (CCR2/CCR5) Antagonist Discovery: Bis-Arylsulfonyl Diazepane Core for Inflammatory Disease Targets

The Roche patent estate (US7632829, US20070249589) establishes that bis-arylsulfonyl 1,4-diazepanes, with specific aryl substitution patterns, function as antagonists of the CCR2, CCR5, and CCR3 chemokine receptors, which are validated targets in atherosclerosis, rheumatoid arthritis, and metabolic syndrome . The unique steric and lipophilic profile of the 4-isopropylphenylsulfonyl variant differentiates it from the unsubstituted phenyl, 4-methoxy, and 3,4-dimethoxy congeners that were also claimed, providing a distinct vector for optimizing receptor subtype selectivity within the same core scaffold .

Kinase Selectivity Profiling: A Negative-Control Bis-Sulfonamide Scaffold Devoid of Hinge-Binding NH

Unlike mono-sulfonylated 1,4-diazepanes such as ML-7 and ML-9 that potently inhibit myosin light chain kinase (MLCK, Ki = 0.3–3.8 μM) through a free secondary amine hinge-binding interaction , the fully bis-sulfonylated 4-isopropylphenyl compound lacks any ionizable NH donor. This makes it a structurally appropriate negative-control scaffold for kinase selectivity panels, where researchers need to confirm that observed biological activity arises from bis-sulfonamide-mediated target engagement (e.g., fXa, GPCR) rather than from residual mono-sulfonylated impurity or free amine-mediated kinase inhibition.

Chemical Biology Tool Compound Development: Lipophilic Bis-Sulfonamide Probe with Defined Physicochemical Boundaries

The compound's well-defined molecular formula (C23H32N2O4S2, MW 464.6), the absence of stereocenters, and its symmetrical nature simplify analytical characterization by NMR and LC-MS, making it suitable as a reference standard for method development . Its calculated ClogP of ~3.8 and TPSA of 83.5 Ų place it in a property range that is compatible with both biochemical assay conditions (soluble in DMSO) and cellular permeability, positioning it as a tractable starting point for chemical probe development programs that require a bis-sulfonamide core with predictable physicochemical behavior.

Application
Selection Property
Validation Focus
fXa Lead Optimization
Pre-optimized S4 lipophilicity and steric profile
Co-optimization of potency and permeability in P4 motif SAR
CCR2/CCR5 Antagonist Discovery
Distinct aryl substitution for receptor subtype selectivity
Chemokine receptor binding and functional antagonism
Kinase Selectivity Profiling
Negative-control scaffold devoid of hinge-binding NH
Confirmation of bis-sulfonamide-mediated target engagement
Chemical Probe Development
Lipophilic bis-sulfonamide core with defined TPSA
Analytical characterization and assay compatibility context
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